2-(tert-Butyl)-1-methylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73652-75-2 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-tert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-13-8-6-5-7-12(13)9-10-14(11)15(2,3)4/h5-10H,1-4H3 |
InChI Key |
XMVIROUTBQYNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 Tert Butyl 1 Methylnaphthalene
De Novo Synthetic Routes to Substituted Naphthalenes
De novo synthesis offers the advantage of building the desired substitution pattern from the outset, circumventing the regioselectivity issues often encountered in the direct substitution of naphthalene (B1677914). researchgate.net These methods involve constructing the naphthalene ring system through cyclization and condensation reactions, where the final substitution is dictated by the structure of the starting materials. researchgate.net
Friedel-Crafts Alkylation Strategies for Naphthalene Core Formation
While often used for direct substitution, Friedel-Crafts reactions can be a key step in the de novo synthesis of substituted naphthalenes. The alkylation of a suitably substituted benzene (B151609) derivative, which is then followed by cyclization, can lead to the desired naphthalene core.
The Friedel-Crafts alkylation of naphthalene is an electrophilic aromatic substitution reaction. The reaction proceeds through the formation of a carbocation from an alkyl halide or alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride. cerritos.edu This carbocation then attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). cerritos.edustackexchange.com Subsequent loss of a proton regenerates the aromaticity of the ring and yields the alkylated naphthalene. cerritos.edu The reaction is complicated by the fact that the alkylated product is more nucleophilic than the starting material, which can lead to polyalkylation. cerritos.edu Additionally, carbocation rearrangements can occur, especially with primary alkyl halides. cerritos.edu
The position of alkylation on the naphthalene ring is influenced by both kinetic and thermodynamic factors. Substitution at the C1 (alpha) position is generally kinetically favored due to the formation of a more stable carbocation intermediate, which can be stabilized by resonance involving the adjacent aromatic ring. stackexchange.com However, the C1 position is also more sterically hindered. stackexchange.com
When using bulky alkylating agents like a tert-butyl group, steric hindrance from the peri-hydrogen at the C8 position can disfavor substitution at the C1 position, leading to a preference for the less sterically hindered C2 (beta) position. stackexchange.com The choice of catalyst and reaction conditions can also significantly influence the regioselectivity. For instance, the use of shape-selective catalysts like zeolites can favor the formation of the less bulky isomer by restricting the transition state geometry within their pores. cardiff.ac.ukrsc.orgrsc.org Studies on the tert-butylation of naphthalene using H-Mordenite zeolite have shown high selectivity for the 2,6-di-tert-butylnaphthalene (B165587) isomer. rsc.orgrsc.org
The table below summarizes the regioselectivity in the Friedel-Crafts alkylation of naphthalene.
| Position | Kinetic/Thermodynamic Control | Steric Factors | Product |
| C1 (alpha) | Kinetically favored | More sterically hindered | Major product with smaller alkyl groups |
| C2 (beta) | Thermodynamically favored | Less sterically hindered | Major product with bulkier alkyl groups |
This table summarizes the general trends in regioselectivity for the Friedel-Crafts alkylation of naphthalene.
The nature of the alkylating agent plays a crucial role in determining the product distribution. For the synthesis of 2-(tert-butyl)-1-methylnaphthalene, one might consider the alkylation of 1-methylnaphthalene (B46632). The tert-butyl group is a bulky substituent, and its introduction onto the 1-methylnaphthalene ring will be governed by steric and electronic effects.
Research on the Friedel-Crafts alkylation of 2-methylnaphthalene (B46627) with long-chain alkenes has been investigated using ionic liquids as catalysts. researchgate.net The use of tert-butanol (B103910) as the alkylating agent in the presence of zeolite catalysts has been shown to be effective for the tert-butylation of naphthalene. rsc.org In the case of 1-methylnaphthalene, the directing effect of the methyl group (ortho, para-directing) and the steric bulk of the incoming tert-butyl group would need to be considered. The C2 and C4 positions are activated by the methyl group at C1. However, the C2 position is sterically less hindered for the bulky tert-butyl group compared to the C8 (peri) position.
The following table illustrates the expected directing effects in the tert-butylation of 1-methylnaphthalene.
| Position | Electronic Effect of Methyl Group | Steric Hindrance |
| C2 | Activated (ortho) | Less hindered |
| C4 | Activated (para) | Moderately hindered |
| C5 | Deactivated | Less hindered |
| C8 | Activated (ortho) | Highly hindered (peri-interaction) |
This table outlines the directing influences on the tert-butylation of 1-methylnaphthalene.
Cyclization and Condensation Reactions for Naphthalene Ring Construction
A powerful strategy for the de novo synthesis of polysubstituted naphthalenes involves the cyclization of appropriately functionalized precursors. researchgate.netnih.gov These methods offer excellent control over the final substitution pattern. researchgate.net
Intramolecular cyclization reactions are a key method for constructing the naphthalene ring system. acs.org For instance, the Friedel-Crafts acylation of a benzene derivative with a succinic anhydride (B1165640) derivative, followed by a series of reduction and cyclization steps (Haworth synthesis), is a classic method for preparing substituted naphthalenes.
More contemporary methods involve the cyclization of alkenyl carbonyl compounds. For example, gold(I)-catalyzed cyclization of such compounds can lead to a variety of substituted naphthalenes. acs.orgnih.govacs.org Another approach involves the electrophilic cyclization of arene-containing propargylic alcohols, which can be achieved under mild conditions using reagents like iodine monochloride or bromine, to yield substituted naphthalenes regioselectively. nih.gov
A hypothetical intramolecular pathway to a precursor of this compound could involve the cyclization of a suitably substituted phenyl derivative. For example, a molecule containing a benzene ring with a side chain that can be induced to cyclize and form the second aromatic ring would be a viable starting point. The substituents (tert-butyl and methyl groups) would be strategically placed on the precursor to ensure the desired final product.
The table below provides a conceptual overview of potential intramolecular cyclization precursors.
| Precursor Type | Cyclization Strategy | Resulting Naphthalene |
| Substituted Phenyl with Butenyl Ketone Side Chain | Acid-catalyzed cyclization and dehydration | Substituted Naphthalene |
| o-Alkynylbenzaldehyde Derivative | Reaction with an alkene followed by cyclization | Substituted Naphthalene |
| Arene-containing Propargylic Alcohol | Electrophilic cyclization | Substituted Naphthalene |
This table presents conceptual precursor types and their corresponding cyclization strategies for synthesizing substituted naphthalenes.
Intermolecular Condensation Approaches
Intermolecular condensation reactions represent a classical yet viable strategy for the construction of the naphthalene skeleton. These methods typically involve the formation of carbon-carbon bonds between two or more precursor molecules to build the bicyclic aromatic ring system. For instance, the Stobbe condensation, which involves the reaction of a ketone or aldehyde with a succinic ester derivative, can be a key step in generating a precursor suitable for subsequent cyclization and aromatization to form a substituted naphthalene. frontiersin.org
Modern variations include domino or cascade processes that combine multiple bond-forming events in a single pot. An example is the synthesis of functionalized naphthyl ketones through an intermolecular Suzuki–Miyaura coupling followed by an intramolecular aldol-type condensation. acs.org While powerful for creating polysubstituted naphthalenes, achieving the specific 1-methyl-2-tert-butyl substitution pattern through these intermolecular condensation routes can be challenging. It would necessitate carefully chosen precursors where the substitution pattern is pre-installed or where the cyclization proceeds with high regioselectivity, which can be difficult to control.
Metal-Catalyzed Coupling Reactions for Substituted Naphthalene Synthesis
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis for the construction of complex aromatic frameworks like substituted naphthalenes. rsc.orgcsir.co.za These methods offer high efficiency and selectivity, often proceeding under milder conditions than classical approaches. rsc.org The versatility of transition metals such as palladium, copper, rhodium, and chromium allows for a wide range of bond formations, enabling the assembly of the naphthalene core from various precursors. rsc.orgcsir.co.za
Palladium catalysis is a cornerstone of modern synthetic chemistry, with numerous applications in the formation of naphthalene rings. dicp.ac.cn One prominent strategy involves the palladium-catalyzed annulation of arenes with alkynes, where the arene serves as the benzo source for constructing the naphthalene core via a twofold C-H bond activation. For example, highly substituted naphthalenes can be synthesized in a one-pot reaction by treating an arene with an alkyne in the presence of a palladium acetate (B1210297) catalyst and a silver acetate co-oxidant.
Furthermore, palladium-catalyzed cascade reactions provide an efficient route to complex polycyclic systems that include a naphthalene moiety. These processes can involve a sequence of reactions, such as an intramolecular Heck reaction followed by regioselective C-H bond activation, to form multiple C-C bonds in a single operation. bohrium.com Such strategies allow for the construction of densely functionalized naphthalenes from readily available starting materials like alkene-tethered aryl halides. bohrium.comnih.gov
Beyond palladium, a variety of other transition metals are effective in mediating the synthesis of substituted naphthalenes. dicp.ac.cn
Copper: Copper(I)-catalyzed annulation provides a direct route to substituted naphthalenes. For example, reacting o-bromobenzaldehydes with β-ketoesters using a Cu(I) catalyst results in a domino Knoevenagel condensation/C-arylation sequence to yield the naphthalene product. researchgate.net
Chromium: The Dötz benzannulation is a well-known chromium-mediated method that reacts an alkoxy-aryl carbene complex with an alkyne to afford a naphthol product, which can be a precursor to other substituted naphthalenes. csir.co.za
Manganese: Manganese(III)-mediated radical cyclizations have been developed for the construction of the naphthalene core. This process can involve the generation of a radical species that undergoes a cascade of cyclization and oxidation steps to form the aromatic ring system. frontiersin.orgnih.gov
Rhodium: Rhodium(III)-catalyzed C-H activation and annulation of arenes with internal alkynes is another powerful tool. This method can be used to synthesize various substituted naphthalenes with high regioselectivity.
Functionalization of Pre-existing Naphthalene Cores
An alternative and often more direct strategic approach to this compound involves the stepwise functionalization of the parent naphthalene molecule. This strategy circumvents the need to build the ring system from scratch and instead focuses on the selective introduction of the methyl and tert-butyl groups onto the pre-formed aromatic core.
The direct alkylation of naphthalene, a classic Friedel-Crafts type reaction, is a primary method for introducing alkyl substituents. rsc.orgnwo.nl The synthesis of tert-butylated naphthalenes has been extensively studied, particularly using shape-selective solid acid catalysts like zeolites to control the position of substitution. rsc.orgdicp.ac.cnpsu.edu
Liquid-phase alkylation of naphthalene with tert-butyl alcohol over large-pore zeolites, such as HY and H-beta, has proven effective. rsc.orgpsu.edu These reactions show high activity and can be tuned to favor specific isomers. For instance, in the tert-butylation of naphthalene, 2-(tert-butyl)naphthalene (2-TBN) is often the sole mono-alkylated product, demonstrating a strong preference for substitution at the β-position due to the steric bulk of the tert-butyl group. psu.edu Further alkylation tends to produce di-tert-butylnaphthalene isomers, with the 2,6- and 2,7-isomers being the most common. dicp.ac.cn The selectivity is highly dependent on the catalyst's pore structure and acidity. dicp.ac.cn
| Catalyst | Si/Al Ratio | Reaction Temp. (°C) | Naphthalene Conversion (%) | Selectivity for 2-TBN (%) | Selectivity for β,β'-DTBN (%) | 2,6-/2,7-DTBN Ratio |
|---|---|---|---|---|---|---|
| HY(20) | 19.5 | 160 | 45 | 100 (mono-alkylated) | 96.5 | 2.3 |
| HY(6) | 6 | 160 | 52 | 100 (mono-alkylated) | 96.2 | 2.2 |
| H-beta(12) | 12.8 | 160 | 70 | 100 (mono-alkylated) | 96.8 | 1.5 |
| HY-H (HCl modified) | N/A | 180 | >90 | N/A | N/A | 2.34 |
| OY (Oxalic Acid modified) | N/A | 180 | ~30 | N/A | N/A | 5.93 |
Data represents findings under specific experimental conditions outlined in the cited sources. TBN = tert-butylnaphthalene; DTBN = di-tert-butylnaphthalene.
This approach could theoretically yield 2-(tert-butyl)naphthalene as an intermediate, which would then require a subsequent selective methylation at the C-1 position.
Achieving the precise 1,2-disubstitution pattern on a naphthalene ring often requires a directed functionalization strategy, where a pre-installed functional group guides a subsequent reaction to a specific position. anr.fr This approach offers superior regiochemical control compared to direct electrophilic substitution.
The strategy involves placing a directing group (DG) at the C-1 position of naphthalene to facilitate the introduction of a second group at the desired C-2 or C-8 (peri) position. anr.fr For example, a carbonyl group (such as in a naphthaldehyde or a Weinreb amide) can direct palladium-catalyzed oxygenation or halogenation to the ortho (C-2) or peri (C-8) positions. anr.fr Similarly, a silyl (B83357) group at C-1 can direct iridium-catalyzed borylation specifically to the C-8 position. nih.gov
To synthesize this compound, a hypothetical directed strategy could involve:
Introduction of a functional group handle or a precursor to the methyl group at the C-1 position of naphthalene.
Using this C-1 substituent as a directing group to facilitate the introduction of the tert-butyl group (or a precursor) at the C-2 position via a transition metal-catalyzed C-H activation/functionalization reaction.
Conversion of the precursor groups to the final methyl and tert-butyl moieties, if necessary.
This method provides a powerful, albeit multi-step, pathway to access sterically hindered and electronically distinct polysubstituted naphthalenes that are challenging to prepare by other means. nih.govresearchgate.net
Reactivity and Reaction Mechanisms of 2 Tert Butyl 1 Methylnaphthalene
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The reaction generally proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation known as a Wheland intermediate (or σ-complex), followed by deprotonation to restore aromaticity. lumenlearning.commasterorganicchemistry.com The first step, the formation of this high-energy intermediate, is typically the rate-determining step of the reaction. masterorganicchemistry.com
In naphthalene (B1677914), electrophilic attack is generally favored at the 1-position (alpha-position) over the 2-position (beta-position). This preference is due to the greater stability of the resulting Wheland intermediate, which can be stabilized by more resonance structures, including one where the benzenoid character of the adjacent ring is preserved. dalalinstitute.comyoutube.com The presence of activating substituents, such as the methyl and tert-butyl groups in 2-(tert-Butyl)-1-methylnaphthalene, further enhances the rate of EAS compared to unsubstituted naphthalene. youtube.comlibretexts.org
The regiochemical outcome of EAS reactions on this compound is governed by a combination of steric and electronic effects imposed by the substituents.
Steric hindrance plays a crucial role in directing the position of electrophilic attack. The tert-butyl group is exceptionally bulky, and its presence at the C-2 position significantly impedes the approach of an electrophile to the adjacent C-3 position. masterorganicchemistry.comlibretexts.org Furthermore, the 1-methyl group creates steric crowding around the peri-position (C-8). This combined steric congestion makes positions 3 and 8 unlikely sites for substitution. dalalinstitute.com In electrophilic reactions of substrates with bulky substituents, attack at sterically hindered positions becomes less favorable, often leading to a higher proportion of the para-substituted product. libretexts.org For example, the nitration of toluene (B28343) yields 58% of the ortho product, whereas the nitration of tert-butylbenzene (B1681246) results in only 16% of the ortho product, highlighting the impact of steric bulk. dalalinstitute.com
Both the methyl and tert-butyl groups are classified as activating, electron-donating groups. dalalinstitute.comlibretexts.org They increase the electron density of the naphthalene ring through inductive effects and hyperconjugation, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This electron donation stabilizes the positively charged Wheland intermediate formed during the reaction, lowering the activation energy of the rate-determining step. libretexts.org
As activating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orglibretexts.org In the context of the naphthalene ring system, this electronic activation reinforces the inherent preference for substitution at alpha-positions. Considering the substitution pattern of this compound, the electronic effects would activate positions 3, 5, and 8 relative to the C-1 methyl group and positions 4 and 7 relative to the C-2 tert-butyl group.
Combining steric and electronic factors, the most probable site for electrophilic attack is the C-4 position. This position is an activated alpha-position that is electronically favored and, crucially, is sterically unhindered by either the C-1 methyl or the C-2 tert-butyl group.
| Substituent | Electronic Effect | Directing Influence | Steric Effect |
|---|---|---|---|
| -CH₃ (Methyl) | Activating (Electron-donating via induction and hyperconjugation) | ortho, para-directing | Moderate |
| -C(CH₃)₃ (tert-Butyl) | Activating (Electron-donating via induction and hyperconjugation) | ortho, para-directing | High (significant steric hindrance at adjacent positions) |
Site Selectivity and Substituent Effects in EAS
Oxidation and Reduction Chemistry
The methyl group at the 1-position of this compound is susceptible to benzylic oxidation. The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the stability of the resulting benzylic radical intermediate, which is stabilized by resonance with the naphthalene ring.
Enzymatic oxidation provides a selective method for benzylic hydroxylation. For instance, the cytochrome P450 monooxygenase enzyme CYP101B1 has been shown to efficiently and selectively oxidize methyl-substituted naphthalenes. rsc.org This enzyme demonstrates regioselectivity for the benzylic methyl C-H bonds. rsc.org In the case of 2-methylnaphthalene (B46627), oxidation occurs at the methyl group. rsc.org By analogy, this compound would be expected to undergo selective oxidation at the 1-methyl group to yield 2-(tert-butyl)-1-naphthalenemethanol, which could be further oxidized to the corresponding aldehyde and carboxylic acid under appropriate conditions.
Chemical oxidants can also be employed. For example, the oxidation of alkylnaphthalenes can be achieved, although the conditions may be harsh. The choice of oxidant and reaction conditions is crucial to achieve selective oxidation of the methyl group without affecting the tert-butyl group or the aromatic rings.
The selective reduction of the naphthalene ring system in this compound can be achieved through methods such as catalytic hydrogenation or dissolving metal reductions. The outcome of these reactions is highly dependent on the catalyst, solvent, and reaction conditions.
Catalytic Hydrogenation: Catalytic hydrogenation of 2-alkylnaphthalenes typically leads to the formation of tetrahydro derivatives. rsc.org For instance, the hydrogenation of 2-n-alkylnaphthalenes over a copper chromite catalyst yields a mixture of 2- and 6-n-alkyl-1,2,3,4-tetrahydronaphthalenes. rsc.org The reduction generally occurs in the unsubstituted ring. Applying this to this compound, catalytic hydrogenation would be expected to selectively reduce the unsubstituted ring to afford 2-(tert-butyl)-1-methyl-5,6,7,8-tetrahydronaphthalene. The choice of catalyst is critical; for example, nickel-molybdenum (B8610338) sulfide (B99878) catalysts have shown high activity in the hydrogenation of bicyclic aromatic hydrocarbons. researchgate.net The use of a stainless steel reactor containing nickel can also promote the hydrogenation of aromatic hydrocarbons in the presence of a copper-containing catalyst. google.com
Dissolving Metal Reduction (Birch-type Reductions): The Birch reduction, using an alkali metal like lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. masterorganicchemistry.comwikipedia.org For substituted naphthalenes, the regioselectivity of the reduction is influenced by the electronic nature of the substituents. huji.ac.il Electron-donating groups, such as alkyl groups, generally direct the reduction to the unsubstituted ring.
A study on the reduction of disubstituted naphthalenes using potassium-graphite intercalate (C8K) in tetrahydrofuran, an alternative to the traditional Birch reduction, showed that 2,6-di-tert-butylnaphthalene (B165587) is reduced in only one ring to give the corresponding 1,4-dihydronaphthalene (B28168) derivative. huji.ac.il Based on these findings, the reduction of this compound would be expected to occur in the unsubstituted ring, yielding 2-(tert-butyl)-1-methyl-1,4-dihydronaphthalene as the initial product. The Benkeser reduction, which employs lithium or calcium in low molecular weight alkylamines, is another effective method for the hydrogenation of polycyclic aromatic hydrocarbons like naphthalenes. wikipedia.org
The following table summarizes the expected major products from the selective reduction of this compound:
| Reduction Method | Typical Reagents | Expected Major Product | Ring Selectivity |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Copper Chromite or Ni-Mo Sulfide Catalyst | 2-(tert-Butyl)-1-methyl-5,6,7,8-tetrahydronaphthalene | Unsubstituted Ring |
| Birch Reduction | Na or Li, liquid NH₃, Alcohol | 2-(tert-Butyl)-1-methyl-1,4-dihydronaphthalene | Unsubstituted Ring |
| C₈K Reduction | C₈K, THF | 2-(tert-Butyl)-1-methyl-1,4-dihydronaphthalene | Unsubstituted Ring |
Rearrangement Reactions
Carbocation rearrangements are common in reactions that proceed through carbocationic intermediates, such as Friedel-Crafts alkylation or reactions under strong acidic conditions. masterorganicchemistry.comlibretexts.org The driving force for these rearrangements is the formation of a more stable carbocation. wikipedia.orgmsu.edu The tert-butyl group on the naphthalene ring can be involved in such rearrangements. Under strongly acidic conditions, it is possible for the tert-butyl group to be cleaved, which is essentially the reverse of a Friedel-Crafts alkylation, due to the relative stability of the tert-butyl carbocation. masterorganicchemistry.com
A 1,2-alkyl shift is a type of carbocation rearrangement where an alkyl group migrates to an adjacent positively charged carbon atom. libretexts.orglibretexts.org This process is intramolecular and results in a structural isomer of the initial carbocation. wikipedia.org In the context of this compound, if a carbocation were to be generated on the naphthalene ring, for instance at the C1 or C3 position, a rearrangement involving the tert-butyl group could theoretically occur.
For example, during the synthesis of this compound via Friedel-Crafts alkylation of 1-methylnaphthalene (B46632) with a tert-butyl source, a 1,2-shift of a methyl group from the tert-butyl cation could lead to the formation of other isomers. However, the high stability of the tertiary tert-butyl carbocation makes its rearrangement less favorable compared to less stable carbocations.
If a carbocation were to form at the C3 position of the naphthalene ring, a 1,2-shift of the entire tert-butyl group from C2 to C3 could be envisioned, leading to a different substitution pattern. Such shifts are driven by the formation of a more stable carbocationic intermediate. The mechanism involves the migration of the alkyl group with its pair of bonding electrons to the adjacent carbocation center. masterorganicchemistry.com These rearrangements are crucial in explaining the product distributions in many organic reactions and highlight the dynamic nature of carbocation intermediates. libretexts.org
Carbocation Rearrangements Involving tert-Butyl Group
Stabilization of Carbocation Intermediates
Carbocations are electron-poor species that are stabilized by electron-donating groups. libretexts.org Alkyl groups, such as the tert-butyl and methyl groups present in this compound, are weak electron donors and help stabilize adjacent carbocations. libretexts.org This stabilization occurs because the electrons surrounding the neighboring carbons are drawn towards the positive charge, thereby reducing the electron deficiency of the carbocation. libretexts.org Consequently, more substituted carbocations are generally more stable. For instance, a tertiary carbocation like the tert-butyl carbocation is more stable than a secondary (isopropyl) or primary carbocation. libretexts.org
The stability of a carbocation intermediate is a critical factor in determining the rate of reactions like SN1, where the formation of the carbocation is the rate-limiting step. libretexts.org The more stable the carbocation, the faster the reaction proceeds. libretexts.org In the context of this compound, the presence of the electron-donating tert-butyl group can significantly influence the stability of any carbocation formed on the naphthalene ring or on adjacent positions. This stabilization is not only due to inductive effects but also hyperconjugation, where the σ-electrons of the C-H bonds of the alkyl group overlap with the empty p-orbital of the carbocation. researchgate.net
Furthermore, carbocation stability can be enhanced through resonance if the positive charge is adjacent to a π-system. masterorganicchemistry.com In aromatic systems like naphthalene, a positive charge on a benzylic carbon can be delocalized across the aromatic ring, leading to significant stabilization. libretexts.org
Other Thermally or Catalytically Induced Rearrangements
Thermally induced rearrangements in organic molecules often involve high activation energies and can lead to significant structural changes. iastate.eduacs.org In the context of substituted naphthalenes, these rearrangements can involve the migration of alkyl groups. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene over a modified HBEA zeolite catalyst at elevated temperatures (around 623 K). semanticscholar.org This process highlights the potential for catalytically induced migration of a methyl group on the naphthalene core.
While specific studies on the thermal or catalytic rearrangement of this compound are not prevalent in the searched literature, the principles of carbocation rearrangements, such as hydride and alkyl shifts, are well-established. libretexts.orglibretexts.orgyoutube.com These rearrangements are driven by the formation of a more stable carbocation. libretexts.orgegyankosh.ac.in For example, a less stable secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift. libretexts.orgegyankosh.ac.in Given the structure of this compound, the formation of a carbocation at certain positions could potentially trigger a methyl or even a tert-butyl group shift to form a more stabilized intermediate, although steric hindrance from the bulky tert-butyl group might influence the feasibility of such rearrangements.
Catalysts, particularly Lewis acids, can facilitate these rearrangements by promoting the formation of carbocation intermediates. msu.edu For example, palladium(II) complexes have been shown to catalyze the rearrangement of allylic imidates, a process that proceeds through a cyclization-induced rearrangement mechanism involving an organopalladium intermediate. escholarship.org Similar catalytic processes could potentially be applied to induce rearrangements in substituted naphthalenes like this compound.
Cycloaddition and Pericyclic Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The naphthalene ring system can participate in such reactions, although its aromaticity often makes it less reactive than simpler alkenes or dienes.
[3+2] Cycloaddition Studies and Stereoselectivity
[3+2] cycloaddition reactions involve a three-atom component and a two-atom component to form a five-membered ring. While specific studies on this compound undergoing [3+2] cycloadditions were not found in the search results, the general principles of such reactions with related systems provide insight. For example, a Brønsted acid-catalyzed domino ring-opening cyclization of donor-acceptor cyclopropanes with 2-naphthols has been developed, which represents a formal [3+2] cycloaddition to form naphthalene-fused cyclopentanes. nih.gov However, it was noted that a tert-butyl group on the cyclopropane (B1198618) inhibited the desired transformation, likely due to its hydrolysis under the acidic conditions. nih.gov
Another relevant study describes the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines with arynes. cas.cn This reaction proceeds with high stereoselectivity, and the tert-butyl group on the sulfinyl imine plays a role in the reactivity. cas.cn While not directly involving a naphthalene derivative, this demonstrates the utility of tert-butyl groups in influencing the course of cycloaddition reactions.
The stereoselectivity of cycloaddition reactions can be influenced by various factors, including the nature of the substituents. In the context of naphthalene derivatives, the introduction of chiral auxiliaries or substituents can direct the stereochemical outcome of the reaction.
Diels-Alder Type Reactions Involving Naphthalene Derivatives
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.commasterorganicchemistry.comyoutube.comyoutube.com Naphthalene and its derivatives can act as the diene component in Diels-Alder reactions, although the reaction can be challenging due to the aromaticity of the naphthalene ring. The reaction typically requires reactive dienophiles and often harsh reaction conditions.
Several studies have explored the use of naphthalene derivatives in Diels-Alder reactions for the synthesis of more complex polycyclic structures. academie-sciences.fracs.orgnih.gov For instance, the reaction of isobenzofurans with dienophiles is a common method for preparing naphthalene derivatives. academie-sciences.fr Another approach involves the hexadehydro-Diels-Alder (HDDA) cascade reaction to synthesize substituted naphthalenes. nih.govumn.edu
The stereoselectivity of Diels-Alder reactions involving naphthalene derivatives can be influenced by substituents on the naphthalene ring. mdpi.com For example, in the photooxygenation of naphthalenes (a [4+2] cycloaddition with singlet oxygen), substituents can direct the stereochemical outcome, with diastereomeric ratios of up to 91:9 being observed. mdpi.comresearchgate.net The bulky tert-butyl group in this compound would be expected to exert significant steric hindrance, influencing the approach of the dienophile and thus the regioselectivity and stereoselectivity of any potential Diels-Alder reaction.
Steric and Electronic Effects on Reactivity and Selectivity
Conformation and Rotational Barriers Induced by the tert-Butyl Substituent
The presence of a sterically demanding tert-butyl group on the naphthalene (B1677914) framework imposes substantial restrictions on the molecule's conformation. This leads to hindered rotation around the C-C bonds connecting the substituents to the aromatic ring, a phenomenon that can be probed using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. unibas.it In some instances, this restricted rotation can give rise to distinct, separable rotational isomers known as atropisomers.
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the different conformational isomers. nih.gov In substituted naphthalenes, particularly those with bulky groups at the 1- and 8-positions or adjacent positions, the steric clash between the substituents can lead to high rotational barriers. rsc.org For a molecule to exhibit atropisomerism, the energy barrier to rotation must be significant, often defined by a half-life of interconversion of more than 1000 seconds at a given temperature. nih.gov
The tert-butyl group, with its large steric footprint, is a key contributor to inducing atropisomerism in various aromatic systems. bris.ac.ukgoogle.com For instance, in 1,2-disubstituted naphthalenes where one substituent is a tert-butylsulfinyl group, restricted rotation about the S-Aryl bond leads to enantiomeric conformational atropisomers that can be observed by NMR. rsc.org The free energies of activation for the stereomutation between these atropisomers have been measured and are influenced by the size of the other substituent at the 2-position. rsc.org Two distinct pathways for this process have been identified: for smaller substituents, the tert-butyl group passes over the 2-position, while for larger substituents, it passes over the more sterically hindered 8-position of the naphthalene ring. rsc.org
While direct studies on 2-(tert-butyl)-1-methylnaphthalene are not extensively detailed in the provided context, the principles derived from similar systems are applicable. The combination of a tert-butyl group at the 2-position and a methyl group at the 1-position would undoubtedly create a sterically crowded environment. The rotation of the tert-butyl group would be significantly hindered by the adjacent methyl group and the peri-hydrogen at the 8-position. This could potentially lead to a high enough rotational barrier for this compound to exist as stable atropisomers at or below room temperature.
Table 1: Rotational Barriers in Substituted Naphthalenes and Related Systems
| Compound/System | Substituents | Rotational Barrier (ΔG‡) | Method | Reference |
| 1-(tert-Butylsulfinyl)-2-methylnaphthalene | 1-SO(t-Bu), 2-Me | >80.7 kJ/mol | Dynamic NMR | rsc.org |
| 1-Naphthyl carbinols with tert-butyl groups | 1-C(t-Bu)₂OR' | High, allowing physical separation | Dynamic NMR, X-ray | unibas.it |
| 9-(8-Methyl-1-naphthyl)fluorene | 9-(8-Me-1-naphthyl) | High, stable atropisomers isolated | Dynamic NMR | oup.com |
| Diarylamines with tert-butyl groups | ortho-t-Bu, ortho-Me-1-naphthyl | High, stable atropisomers | HPLC | bris.ac.uk |
This table is generated based on data from related systems to illustrate the influence of bulky substituents on rotational barriers.
Steric Hindrance as a Determinant of Reaction Pathways
The sheer size of the tert-butyl group in this compound plays a dominant role in determining the pathways of chemical reactions. stackexchange.comontosight.ai This steric hindrance can influence where a reagent attacks the molecule and the geometry of the transition state, ultimately controlling the regioselectivity and stereoselectivity of the reaction. nih.govstackexchange.comresearchgate.netcaltech.edu
The bulky tert-butyl group acts as a steric shield, physically obstructing the approach of reagents to certain parts of the naphthalene molecule. libretexts.org In electrophilic aromatic substitution reactions, for example, the tert-butyl group at the 2-position and the methyl group at the 1-position would sterically hinder attack at the adjacent positions. The transition state geometry is also significantly affected, as the incoming reagent must navigate the crowded environment around the substitution site. This can lead to distorted transition states with higher activation energies for sterically disfavored pathways. nih.govpsu.edu
In nucleophilic substitution reactions, steric hindrance can prevent the necessary back-side attack required for an Sₙ2 mechanism. libretexts.org The magnitude of this hindrance increases with the size and branching of the alkyl groups near the reaction center. libretexts.org While not a direct nucleophilic substitution on the aromatic ring, this principle is relevant to reactions involving the methyl group, where its accessibility is diminished by the neighboring tert-butyl group.
Steric hindrance is a powerful tool for controlling the regioselectivity of reactions on the naphthalene ring. stackexchange.comrsc.org In the alkylation of naphthalene, substitution at the 1-position (alpha) is generally favored electronically due to the greater resonance stabilization of the intermediate carbocation. stackexchange.com However, when the incoming alkyl group is bulky, like a tert-butyl group, the steric hindrance with the hydrogen atom at the 8-position (the peri-position) becomes significant. stackexchange.com This steric clash can override the electronic preference, leading to preferential substitution at the 2-position (beta), which is less sterically congested. stackexchange.compsu.edu
In the case of this compound, any further substitution on the ring would be heavily influenced by the existing substituents. The tert-butyl group at C-2 and the methyl group at C-1 would direct incoming electrophiles to the less hindered positions of the unsubstituted ring. The steric bulk would likely disfavor substitution at C-3 and the peri-position C-8.
Furthermore, steric factors can be crucial in controlling stereoselectivity. nih.govnih.gov In reactions that create new chiral centers, the bulky tert-butyl group can block one face of the molecule, forcing the incoming reagent to approach from the less hindered side, leading to the preferential formation of one stereoisomer over another. This is a common strategy in asymmetric synthesis.
Electronic Inductive and Resonance Effects of Substituents
While steric effects are prominent, the electronic properties of the tert-butyl and methyl groups also influence the reactivity of the naphthalene ring. stackexchange.comontosight.ai These effects are transmitted through inductive and resonance mechanisms, altering the electron density of the aromatic system. numberanalytics.comlibretexts.orgnumberanalytics.com
The tert-butyl and methyl groups are both considered electron-donating groups (EDGs). libretexts.orgnumberanalytics.com They increase the electron density of the naphthalene ring, making it more susceptible to attack by electrophiles compared to unsubstituted naphthalene. numberanalytics.comminia.edu.eg This electron donation occurs through two primary mechanisms:
Inductive Effect: Alkyl groups, like methyl and tert-butyl, are less electronegative than the sp²-hybridized carbons of the aromatic ring. They therefore donate electron density through the sigma (σ) bond framework. libretexts.orgstpeters.co.in The tert-butyl group, with its three methyl groups, has a stronger inductive donating effect than a single methyl group.
Hyperconjugation (a type of resonance effect): The σ-electrons of the C-H bonds in the alkyl groups can overlap with the π-system of the naphthalene ring. libretexts.org This delocalization of electrons further increases the electron density in the ring.
The increased electron density is not distributed uniformly across the naphthalene ring. Electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of this compound, the combined directing effects of the methyl group at C-1 and the tert-butyl group at C-2 would activate the ring towards electrophilic attack, with the precise position of substitution being a balance between these electronic directing effects and the overriding steric hindrance discussed previously. The electron density is likely to be highest at positions C-4 and the various positions on the unsubstituted ring, but steric factors will play a crucial role in determining the ultimate site of reaction.
Table 2: Summary of Substituent Effects in this compound
| Substituent | Position | Steric Effect | Electronic Effect |
| tert-Butyl | 2 | Large, hindering attack at adjacent positions | Electron-donating (inductive and hyperconjugation) |
| Methyl | 1 | Moderate, contributing to steric crowding | Electron-donating (inductive and hyperconjugation) |
: Impact on Reaction Rates and Product Ratios
The reactivity and selectivity of this compound in chemical reactions are significantly governed by the interplay of steric and electronic effects originating from the tert-butyl and methyl substituents on the naphthalene core. These effects dictate the rates of reaction and the distribution of products, particularly in electrophilic aromatic substitution reactions.
In electrophilic aromatic substitution, the incoming electrophile will preferentially attack positions on the naphthalene ring that are electronically enriched and sterically accessible. For this compound, the activating groups direct the substitution to the unoccupied alpha positions (C-4, C-5, and C-8) and beta positions (C-3, C-6, and C-7) of the naphthalene nucleus. However, the regioselectivity is heavily influenced by the steric hindrance imposed by the peri-positioned methyl group and the adjacent bulky tert-butyl group.
The C-8 position, being a peri position relative to the C-1 methyl group, experiences significant steric hindrance. This steric crowding is a common feature in 1,8-disubstituted naphthalenes and can dramatically decrease the rate of substitution at this position. caltech.edu Similarly, the C-3 position is sterically hindered by the adjacent large tert-butyl group at C-2. libretexts.org Consequently, electrophilic attack is most likely to occur at the C-4, C-5, and C-7 positions.
The electronic activation from both the methyl and tert-butyl groups would suggest that the 4-position is highly favored due to the ortho- and para-directing nature of these activating groups. The C-5 and C-7 positions are in the other ring, and while activated, the electronic effect is less pronounced than at the C-4 position. Therefore, a competition between substitution at these sites is expected, with the product ratios being a sensitive function of the specific electrophile and reaction conditions. For instance, in reactions like nitration and sulfonation, the size of the electrophile can play a crucial role in determining the product distribution. cdnsciencepub.comrushim.ru
Table 1: Hypothetical Relative Reaction Rates of Nitration
| Compound | Relative Rate of Nitration |
| Naphthalene | 1 |
| 1-Methylnaphthalene (B46632) | ~20 |
| This compound | ~15 |
Note: The data in this table is illustrative and based on established principles of steric and electronic effects in electrophilic aromatic substitution. Actual experimental values may vary.
Table 2: Hypothetical Product Distribution in the Mononitration of this compound
This table demonstrates the directing effects and steric hindrance within the molecule. The primary products are the 4-, 5-, and 7-nitro isomers, with the 4-nitro isomer being the major product due to strong electronic activation and moderate steric accessibility. The formation of 3- and 8-nitro isomers is significantly suppressed due to severe steric hindrance. The formation of the 6-nitro isomer is also a possibility, though likely in smaller amounts compared to the other unhindered positions.
| Product | Predicted Product Ratio (%) |
| 2-(tert-Butyl)-1-methyl-4-nitronaphthalene | 65 |
| 2-(tert-Butyl)-1-methyl-5-nitronaphthalene | 20 |
| 2-(tert-Butyl)-1-methyl-7-nitronaphthalene | 12 |
| 2-(tert-Butyl)-1-methyl-3-nitronaphthalene | <1 |
| 2-(tert-Butyl)-1-methyl-8-nitronaphthalene | <1 |
| 2-(tert-Butyl)-1-methyl-6-nitronaphthalene | 2 |
Note: The data in this table is illustrative and based on established principles of electrophilic aromatic substitution, taking into account both steric and electronic effects. Actual experimental values may vary.
Computational and Theoretical Investigations of 2 Tert Butyl 1 Methylnaphthalene
Quantum Chemical Calculations
Quantum chemical calculations, rooted in solving the Schrödinger equation, offer profound insights into the fundamental characteristics of a molecule. For complex systems like 2-(tert-butyl)-1-methylnaphthalene, approximation methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are employed to make the problem computationally tractable while maintaining a high degree of accuracy. dtic.mil
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of polycyclic aromatic hydrocarbons and their derivatives. researchgate.netbohrium.com This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, offering a computationally more efficient alternative to traditional wavefunction-based methods. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry to find the most stable arrangement of atoms. acs.orgacs.org
For substituted naphthalenes, DFT studies focus on how substituents like the tert-butyl and methyl groups influence the geometry and electronic properties of the naphthalene (B1677914) core. bohrium.com The steric hindrance between the peri-positioned tert-butyl and methyl groups in this compound is expected to cause significant distortion from planarity, affecting bond lengths and angles.
The electronic structure is primarily analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). clockss.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net In naphthalene derivatives, these orbitals are typically delocalized π- and π*-orbitals spread across the aromatic framework. bohrium.comclockss.org DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Table 1: Typical Parameters and Outputs from DFT Calculations
| Parameter/Output | Description | Relevance |
|---|---|---|
| Functional | The approximation used for the exchange-correlation energy (e.g., B3LYP, PBE). researchgate.netclockss.org | The choice of functional is crucial for the accuracy of the results. researchgate.net |
| Basis Set | A set of mathematical functions used to build molecular orbitals (e.g., 6-31G*, 6-311++G(d,p)). researchgate.netacs.org | A larger basis set generally provides more accurate results at a higher computational cost. |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. acs.org | Reveals the steric effects of substituents on the molecular structure. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. clockss.org | Determine the molecule's electron-donating/accepting abilities and reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | An indicator of chemical stability and the energy required for electronic excitation. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. researchgate.net | Identifies positive (electrophilic) and negative (nucleophilic) sites on the molecule. |
Ab initio (Latin for "from the beginning") molecular orbital methods solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. dtic.mil These methods form a hierarchy of increasing accuracy and computational cost, with Hartree-Fock (HF) being the simplest. More advanced methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation effects. hu-berlin.de
These calculations provide a rigorous framework for determining molecular structures, vibrational frequencies, and reaction energies. hu-berlin.dejefferson.edu For instance, ab initio calculations have been used to predict the optical rotation and confirm the absolute configuration of related chiral molecules like tert-butyl-1-(2-methylnaphthyl)phosphine oxide. acs.org Combining different levels of theory, such as in hybrid methods, can achieve high accuracy for large systems. hu-berlin.de For example, a multilevel hybrid method combining MP2 for a reaction site with a lower-level DFT calculation for the broader system can yield results with "chemical accuracy" (within 4 kJ/mol). hu-berlin.de While computationally demanding, ab initio methods serve as a benchmark for validating the results obtained from more approximate methods like DFT. dtic.mil
Molecular Dynamics and Conformational Analysis
The steric clash between the adjacent tert-butyl and methyl groups in this compound restricts rotation around the C1-naphthalene and C2-naphthalene bonds. This leads to a complex conformational landscape with multiple stable or metastable states and significant energy barriers between them. Molecular dynamics (MD) simulations and conformational analysis are used to explore this landscape. nih.govacs.org
A Potential Energy Surface (PES) is a multidimensional "landscape" that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgwayne.edu By mapping the PES, one can identify all possible conformations, including energy minima (stable conformers) and saddle points (transition states for interconversion). libretexts.orgwayne.edu
The exploration of a PES can be performed by systematically varying key geometric parameters, such as the dihedral angles defining the orientation of the tert-butyl and methyl groups relative to the naphthalene plane, and calculating the energy at each point. researchgate.netchemshell.org This process, known as potential energy scanning, reveals the energy profile for rotation around specific bonds. researchgate.net For a related compound, (S)-tert-butyl-1-(2-methylnaphthyl)phosphine oxide, a full relaxation of the potential energy surface using the B3LYP functional indicated the presence of two stable conformers. acs.org This approach allows for a comprehensive understanding of the molecule's flexibility and the pathways for conformational change.
Due to the restricted rotation around the bond connecting the bulky substituent to the naphthalene ring, many 1-substituted naphthalene derivatives can exist as stable atropisomers (conformational isomers that are separable due to high rotational barriers). unibas.it In the case of this compound, the steric hindrance is significant, suggesting the existence of distinct, stable conformers.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, complemented by molecular mechanics (MM) and quantum chemical calculations, is a powerful experimental and theoretical tool for studying these dynamic processes. unibas.it Studies on structurally similar compounds, such as 1-naphthyl carbinols with tert-butyl groups, have identified distinct atropisomers and measured the energy barriers for their interconversion. unibas.it For example, the interconversion barrier between atropisomers in a di-tert-butyl substituted 1-naphthyl carbinol was found to be quite high. unibas.it Similarly, studies on 1-acyl-2-methylnaphthalene derivatives have determined the free energies of activation (ΔG‡) for the interconversion between meso and racemic conformers, which increase with the steric bulk of the substituent. acs.orgunibas.it For a tert-butyl substituted derivative, this barrier was measured to be 22.1 kcal/mol. acs.org The interconversion barrier for HP(O)ButAr (Ar = 2-methyl-1-naphthyl) was determined to be around 14.8 kcal mol⁻¹. acs.org These findings suggest that this compound would also exhibit a significant barrier to rotation, leading to stereolabile isomers.
Table 2: Experimentally Determined Interconversion Barriers for Related Hindered Naphthalenes
| Compound Family | Process | Interconversion Barrier (ΔG‡) | Method |
|---|---|---|---|
| 1-Naphthyl Carbinol Ethers | Atropisomer Interconversion | 9-10 kcal/mol | Dynamic NMR unibas.it |
| 1-Acyl-2-methylnaphthalenes (R = Me) | Meso-Racemic Interconversion | 10.2 kcal/mol | Dynamic NMR acs.org |
| 1-Acyl-2-methylnaphthalenes (R = t-Bu) | Meso-Racemic Interconversion | 22.1 kcal/mol | Dynamic NMR acs.orgunibas.it |
| HP(O)But(2-methyl-1-naphthyl) | Isomer Interconversion | 14.75 - 14.95 kcal/mol | Dynamic NMR / Dynamic HPLC acs.org |
Reactivity Descriptors from Computational Analysis
Computational analysis provides a suite of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. These descriptors are derived from the electronic structure calculations and offer a quantitative basis for understanding and predicting chemical reactivity. researchgate.netresearchgate.net
One of the most fundamental sets of descriptors comes from Frontier Molecular Orbital (FMO) theory. The HOMO and LUMO energies, and the HOMO-LUMO gap, indicate the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Other important descriptors include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the molecule's surface, visually identifying electron-rich (red) and electron-poor (blue) regions, which are prone to attack by electrophiles and nucleophiles, respectively. researchgate.net
Global Reactivity Descriptors: These include electronic chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). eurjchem.com Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. researchgate.net
Average Local Ionization Energy (Ī(r)): This descriptor, calculated on the molecular surface, indicates the average energy required to ionize an electron at any point in space. Regions with lower ionization energy are more susceptible to electrophilic attack. This has shown an excellent correlation with Hammett constants for predicting reactivity in aromatic systems. cdnsciencepub.com
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
By calculating these descriptors for this compound, researchers can predict its reactivity towards various reagents and anticipate the regioselectivity of its reactions.
Table 3: Common Computational Reactivity Descriptors
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Related to ionization potential; indicates electron-donating ability. researchgate.net |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to electron affinity; indicates electron-accepting ability. researchgate.net |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; "hard" molecules are less reactive. researchgate.neteurjchem.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ is the chemical potential. | Quantifies the global electrophilic nature of a molecule. eurjchem.com |
| Average Local Ionization Energy (Ī(r)) | Spatially dependent energy to remove an electron. | Low values on the molecular surface indicate sites for electrophilic attack. cdnsciencepub.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity, lower kinetic stability, and greater polarizability.
For this compound, the electronic properties are influenced by the naphthalene core and the two alkyl substituents. The methyl and tert-butyl groups are both considered electron-donating groups through an inductive effect. This electron donation is expected to raise the energy of the HOMO compared to unsubstituted naphthalene. Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of naphthalene, suggesting increased reactivity.
The distribution of the HOMO and LUMO across the molecule is also significant. In substituted naphthalenes, the HOMO is typically located across the aromatic rings, while the LUMO is also distributed over the π-system. The presence of the alkyl groups at the 1 and 2 positions would likely lead to a higher concentration of the HOMO density on the substituted ring, influencing the regioselectivity of electrophilic attacks.
To provide a baseline for comparison, the FMO energies for unsubstituted naphthalene have been calculated using Density Functional Theory (DFT).
Table 1: Illustrative FMO Data for Naphthalene (Note: This data is for the parent compound, naphthalene, and serves as a reference.)
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
|---|---|---|---|---|
| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
It is anticipated that DFT calculations for this compound would yield a HOMO-LUMO gap value lower than these reference values for naphthalene.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack.
In this compound, the MEP map is expected to show the most negative potential (red/yellow regions) concentrated over the π-system of the naphthalene rings, as this is the area of highest electron density. The presence of the electron-donating methyl and tert-butyl groups would further enhance the negative potential of the aromatic system compared to unsubstituted naphthalene. The steric bulk of the tert-butyl group at the 2-position and the methyl group at the 1-position would create significant steric hindrance, influencing the accessibility of these reactive sites to approaching reagents. The regions around the hydrogen atoms of the alkyl groups would exhibit positive potential (blue regions). Such analysis is crucial for understanding intermolecular interactions and predicting sites for chemical reactions.
Chemical Hardness, Chemical Potential, and Electrophilicity Indices
Based on the HOMO and LUMO energies derived from FMO analysis, several global reactivity descriptors can be calculated using Density Functional Theory (DFT). These descriptors provide a quantitative measure of a molecule's reactivity and stability.
Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate lower reactivity.
Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," and one with a small gap is "soft." Hard molecules are generally less reactive than soft molecules.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / 2η. This index is useful for comparing the electrophilic nature of different molecules.
For this compound, the electron-donating nature of the alkyl groups is expected to result in a smaller HOMO-LUMO gap compared to naphthalene. This would translate to a lower chemical hardness (η), indicating it is a "softer" and therefore more reactive molecule. The chemical potential (μ) would likely be less negative than that of naphthalene, reflecting the higher energy of the HOMO.
Table 2: Illustrative Reactivity Descriptors for Naphthalene (Note: This data is for the parent compound, naphthalene, and serves as a reference for qualitative comparison.)
| Parameter | Formula | Calculated Value (eV) | Source |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.375 | |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.755 |
The calculated values for this compound would be expected to show a lower hardness and potentially a higher electrophilicity index depending on the precise values of HOMO and LUMO energies.
Transition State Characterization and Mechanistic Validation
Energy Profiles and Reaction Path Analysis
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states (TS). An energy profile, or reaction coordinate diagram, plots the energy of the system against the reaction progress, with the highest point on the lowest energy path representing the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution, computational analysis would be critical. For example, in a nitration reaction, calculations could determine the relative activation energies for attack at different positions on the naphthalene ring. Due to the steric hindrance from the adjacent tert-butyl and methyl groups, it is likely that electrophilic attack would be directed away from the C8 position (peri-position) and other sterically encumbered sites. The reaction path analysis would follow the geometric changes of the molecule as it proceeds from the reactant state, through the transition state (e.g., a sigma complex or Wheland intermediate), to the final product. Such studies can reveal whether a reaction is kinetically or thermodynamically controlled.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the reaction rate of a compound with a lighter isotope (klight) to the rate of the same reaction with a heavier isotope (kheavy) at a specific atomic position (KIE = klight/kheavy). A primary KIE (typically > 1.5 for H/D substitution) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. A secondary KIE (closer to 1.0) occurs when the isotopic substitution is at a position not directly involved in bond breaking/formation.
In the context of this compound, theoretical KIE calculations could validate a proposed mechanism. For instance, in an electrophilic aromatic substitution reaction, if the removal of a proton from the intermediate sigma complex is the rate-determining step, a significant primary KIE would be expected when a hydrogen atom on the aromatic ring is replaced with deuterium. Conversely, if the formation of the sigma complex is rate-limiting, the KIE for C-H bond cleavage would be negligible (close to 1). Computational modeling can predict the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues, allowing for the theoretical calculation of the KIE and its comparison with experimental data, if available.
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and through-space interactions, a complete picture of atomic connectivity and spatial arrangement can be assembled.
Proton (¹H) NMR for Structural and Conformational Analysis
The ¹H NMR spectrum of 2-(tert-Butyl)-1-methylnaphthalene provides critical information about the electronic environment of each proton. The aromatic region, typically between 7.0 and 8.5 ppm, would display a complex set of signals corresponding to the six protons on the naphthalene (B1677914) ring. Due to the steric strain imposed by the adjacent tert-butyl and methyl groups at the C1 and C2 positions, significant distortion of the naphthalene plane is expected. This would lead to notable shifts in the proton resonances, particularly for the H-8 proton, which is in close proximity to the C1-methyl group. This peri-interaction would likely cause the H-8 signal to appear at a downfield-shifted position due to van der Waals deshielding.
The aliphatic region would feature two distinct signals: a singlet for the three protons of the methyl group and another singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts for these groups are expected in the typical alkyl range (e.g., ~2.5 ppm for the methyl and ~1.4 ppm for the tert-butyl), but their exact positions can be influenced by the anisotropic effects of the naphthalene ring system. libretexts.orgutsouthwestern.edu
Conformational analysis heavily relies on through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For this compound, a NOESY spectrum would be essential to confirm the spatial proximity between the protons of the methyl group and the H-8 proton of the naphthalene ring, providing direct evidence of the sterically hindered conformation. researchgate.netipb.pt
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Naphthalene H (6H) | 7.2 - 8.5 | m | Complex multiplet pattern. H-8 expected to be significantly downfield. |
| CH₃ (3H) | ~2.5 | s | Singlet for the methyl group at C1. |
| C(CH₃)₃ (9H) | ~1.4 | s | Singlet for the tert-butyl group at C2. |
Carbon-13 (¹³C) NMR for Chemical Shift and Connectivity
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For this compound, fifteen distinct carbon signals are expected, corresponding to each chemically non-equivalent carbon atom.
The aromatic region (typically 120-150 ppm) would contain ten signals: six for the protonated carbons (CH) and four for the quaternary carbons (C). oregonstate.edu The chemical shifts of the C1 and C2 carbons, bearing the alkyl substituents, would be significantly affected. The peri-strained carbons, C1 and C8, along with C2 and C3, would exhibit shifts indicative of the steric compression. Based on data for substituted naphthalenes, quaternary carbons involved in steric interactions often show characteristic shifts. researchgate.net
In the aliphatic region, signals for the methyl carbon (around 20-25 ppm), the quaternary carbon of the tert-butyl group (around 35 ppm), and the three equivalent methyl carbons of the tert-butyl group (around 30-32 ppm) would be observed. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Naphthalene C (Quaternary, 4C) | 130 - 145 | Includes C1, C2, C4a, C8a. Shift values are sensitive to substitution and steric effects. |
| Naphthalene CH (6C) | 122 - 130 | Aromatic methine carbons. |
| C (CH₃)₃ (Quaternary, 1C) | ~35 | The central carbon of the tert-butyl group. |
| C(C H₃)₃ (3C) | ~31 | The three methyl carbons of the tert-butyl group. |
| C H₃ (1C) | ~22 | The methyl carbon at C1. |
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complex Structure Resolution
For a molecule with a complex and overlapping ¹H NMR spectrum, 2D NMR techniques are indispensable for unambiguous assignment. ipb.ptscience.govepfl.ch
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the naphthalene ring, allowing for the sequential assignment of adjacent protons. For instance, it would show a correlation between H-3 and H-4, and between H-5, H-6, H-7, and H-8.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton signals of the methyl and tert-butyl groups to their corresponding carbon signals and similarly connect each aromatic proton to its respective ring carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most crucial experiments for this structure, as it reveals long-range (2- and 3-bond) ¹H-¹³C correlations. ipb.ptharvard.edu Key correlations would include the protons of the C1-methyl group to the quaternary carbons C1 and C2, and the protons of the tert-butyl group to C2 and C3. These correlations are vital for assigning the quaternary carbons that show no signal in an HMQC/HSQC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned, this experiment is key for conformational analysis. It detects through-space correlations. A strong NOE between the C1-methyl protons and the H-8 proton would confirm their spatial proximity, which is a direct consequence of the hindered rotation that defines the molecule's atropisomeric nature.
Chiral Solvating Agent (CSA) Studies for Enantiomeric Excess Determination
The hindered rotation around the C1-C2 bond makes this compound a chiral molecule, existing as a pair of non-superimposable atropisomers. Determining the enantiomeric excess (ee) of such a compound can be achieved using NMR in conjunction with a Chiral Solvating Agent (CSA). researchgate.netrsc.orgnih.gov
A CSA is an enantiomerically pure compound that forms transient, diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have different NMR spectra. Consequently, in the presence of a CSA, a racemic mixture of this compound would exhibit two sets of signals in the NMR spectrum, one for each enantiomer.
For example, studies on the closely related tert-butyl-1-(2-methylnaphthyl)phosphine oxide have shown that using (+)-(S)-mandelic acid as a CSA leads to a chemical shift non-equivalence for the tert-butyl group protons in the ¹H NMR spectrum. nih.gov A similar outcome would be expected for this compound. The protons of the tert-butyl or methyl group, being sharp singlets, would be ideal for observation. In the presence of a suitable CSA, these singlets would resolve into two separate singlets. The ratio of the integrals of these two new signals would directly correspond to the ratio of the enantiomers in the sample, allowing for a precise determination of the enantiomeric excess. nih.govsolvias.com
Vibrational Spectroscopy (IR, VCD) for Molecular Structure and Dynamics
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present and, in the case of Vibrational Circular Dichroism (VCD), its absolute configuration.
Infrared (IR) Spectroscopy for Functional Group Identification
The Infrared (IR) spectrum of this compound is characterized by absorptions corresponding to its hydrocarbon structure. The key functional groups are the aromatic naphthalene system and the aliphatic tert-butyl and methyl groups. vaia.com
The spectrum would be dominated by C-H stretching vibrations. Aromatic C-H stretches are expected to appear as a series of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and tert-butyl groups will produce strong absorptions in the 2850-2970 cm⁻¹ region.
The C=C stretching vibrations of the naphthalene ring typically appear as a set of medium-to-weak bands in the 1450-1620 cm⁻¹ region. Bending vibrations for the alkyl groups (C-H bending) will be present in the 1365-1470 cm⁻¹ range, with a characteristic pair of bands for the tert-butyl group often seen around 1365 and 1390 cm⁻¹. The region below 900 cm⁻¹, known as the fingerprint region, would contain a complex pattern of bands related to the C-H out-of-plane bending of the substituted aromatic ring, which is diagnostic of the substitution pattern.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3020 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2970 | C-H Stretch | Aliphatic (CH₃, C(CH₃)₃) |
| 1450 - 1620 | C=C Stretch | Aromatic Ring |
| 1365 - 1470 | C-H Bend | Aliphatic (CH₃, C(CH₃)₃) |
| 700 - 900 | C-H Out-of-Plane Bend | Aromatic |
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, would be a powerful technique to study the absolute configuration of the atropisomers of this compound. mdpi.comgaussian.comwhiterose.ac.uknih.govanr.fr The VCD spectrum provides a unique fingerprint for each enantiomer, and comparison with theoretically calculated spectra can lead to an unambiguous assignment of the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its three-dimensional structure. rsc.org The absolute configuration can be assigned by comparing the experimental VCD spectrum with the theoretical spectrum predicted by quantum mechanical calculations, often using density functional theory (DFT). researchgate.netbch.ro
For a molecule like this compound, which possesses a chiral axis, VCD would be an ideal method to unambiguously determine its absolute stereochemistry. The process would involve recording the experimental VCD spectrum and then performing DFT calculations for one of the enantiomers (e.g., the R- or S-configuration) to predict its VCD spectrum. A direct comparison between the experimental and calculated spectra allows for a definitive assignment of the absolute configuration. bch.ro
However, based on a review of available scientific literature, specific studies employing Vibrational Circular Dichroism for the absolute configuration assignment of this compound have not been reported. While the technique has been successfully applied to structurally similar compounds, such as tert-butyl-1-(2-methylnaphthyl)phosphine oxide, direct experimental and theoretical VCD data for this compound itself is not presently available. nih.govacs.org
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry of tert-butylnaphthalenes reveals fragmentation pathways dominated by the lability of the tert-butyl group. The unimolecular fragmentation of ionized 2-tert-butylnaphthalene (B3050793) has been investigated using mass-analyzed ion kinetic energy (MIKE) spectrometry. researchgate.net The initial and most significant fragmentation event for metastable molecular ions is the loss of a methyl radical (•CH₃) to yield a stable 2-naphthyl-2-propyl cation. researchgate.net
Further fragmentation of this cation includes two main processes: the elimination of ethene (C₂H₄) and the loss of another methyl radical. researchgate.net The loss of ethene is associated with a large kinetic energy release, resulting in a broad, flat-topped peak in the MIKE spectrum, whereas the loss of a methyl radical produces a Gaussian-shaped signal. researchgate.net
The relative abundances of fragments eliminated from the [M - methyl]⁺ ion of 2-tert-butylnaphthalene are detailed in the table below.
Table 1: Relative Abundances of Fragments from the [M - methyl]⁺ Ion of 2-tert-butylnaphthalene
| Eliminated Fragment | Relative Abundance (%) |
|---|---|
| C₂H₄ | 80 |
| C₃H₄ | 4 |
| CH₃• | 13 |
| C₃H₅• | 1 |
Data sourced from MIKE spectra of 2-tert-butylnaphthalene. researchgate.net
Tandem Mass Spectrometry for Ion-Molecule Complex Studies
Tandem mass spectrometry (MS/MS) studies on di-tert-butylnaphthalenes provide significant insight into the formation of intermediate ion-molecule complexes during fragmentation. researchgate.net These studies show that the fragmentation of substituted 2-naphthyl-2-propyl cations can proceed via pathways that involve such complexes. researchgate.netresearchgate.net
Specifically, evidence points to the formation of intermediate ion-molecule complexes composed of a tert-butyl cation and a propenylnaphthalene molecule. researchgate.net The formation of these complexes is demonstrated by unexpected fragmentation patterns that necessitate the addition of the carbenium ion within the complex to the double bond of the propenyl side chain. researchgate.net The release of the tert-butyl cation from the metastable substituted 2-naphthyl-2-propyl cation occurs through proton transfer from the ionized propyl side chain to the naphthalene ring, which is then followed by the protolytic cleavage of the substituent. researchgate.net
Hydrogen Migration Phenomena in Ionized Species
Investigations using specifically deuterated and ¹³C-labeled derivatives of tert-butylnaphthalenes have revealed significant hydrogen migration and exchange phenomena in the ionized species. researchgate.net Studies on the fragmentation of the 2-naphthyl-2-propyl cation show that H/D exchange occurs between the methyl groups of the side chain and the naphthalene ring itself before the subsequent loss of ethene or a methyl radical. researchgate.net
This hydrogen/deuterium exchange is observed to be extensive, though it does not reach a complete statistical distribution within the lifetime of the metastable ions. researchgate.net The degree of H/D scrambling indicates that the hydrogen atoms of the side chain and the naphthalene moiety become mobile following ionization. This intramolecular hydrogen migration is a key mechanistic feature of the fragmentation process, complicating simple interpretations of the fragmentation pathways but providing deeper insight into the ion's structure and reactivity. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.escarleton.edu This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's structure and properties. carleton.edu
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles
For a molecule like this compound, single-crystal X-ray diffraction would yield a detailed structural model. The analysis would provide precise measurements of the C-C bond lengths within the naphthalene core and the tert-butyl and methyl substituents. It would also define the bond angles, revealing any steric strain induced by the bulky tert-butyl group adjacent to the methyl group. Furthermore, torsion angles would describe the exact conformation of the tert-butyl group relative to the plane of the naphthalene ring. uhu-ciqso.escarleton.edu
Despite the power of this technique, a search of the published scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction of this compound. Therefore, specific experimental data on its bond lengths, angles, and torsion angles are not available.
Applications in Advanced Organic Synthesis Methodology
Utilization as Chiral Auxiliaries or Ligands in Asymmetric Synthesis
In asymmetric synthesis, the goal is to create chiral molecules with a high degree of stereochemical purity. This is often achieved using chiral auxiliaries or ligands that control the spatial orientation of reactants in a chemical transformation. While direct, widespread application of 2-(tert-Butyl)-1-methylnaphthalene itself as a primary chiral ligand is not extensively documented, its structural motifs are central to the design of effective chiral directors.
The fundamental principle relies on creating a chiral environment around a reactive center. The bulky tert-butyl group on the naphthalene (B1677914) framework is particularly significant, as steric hindrance is a powerful tool for inducing asymmetry. Naphthalene-based structures are frequently employed in the design of highly successful chiral ligands, such as BINAP and BINOL, where axial chirality arises from restricted rotation. nih.gov
Research into related structures demonstrates the potential of this class of compounds. For instance, atropisomeric compounds with a chiral C-N axis, which are valuable as ligands in asymmetric catalysis, have been synthesized from N-aryl-2-naphthylamines. nih.gov In these systems, bulky substituents are crucial for creating a high rotational barrier to isolate the atropisomers. Similarly, the concept of "turbo chirality" has been explored using a tert-butyl sulfinyl group as a chiral auxiliary on a naphthalene ring system to control the absolute configuration of the final product. nih.gov Organopalladium complexes that incorporate ortho-metalated (R)-(1-(dimethylamino)ethyl)naphthalene as a chiral auxiliary have been used to promote asymmetric hydrophosphination reactions, yielding chiral diphosphine ligands. researchgate.net
These examples underscore the strategic importance of combining a naphthalene scaffold with sterically demanding groups. The this compound structure is a clear embodiment of this design principle, positioning it as a potential candidate for development into novel chiral ligands or auxiliaries for stereoselective transformations.
Table 1: Examples of Naphthalene-Based Structures in Asymmetric Synthesis
| Naphthalene Derivative/Concept | Application | Role of Bulky Group | Reference |
|---|---|---|---|
| N-Aryl-2-naphthylamines | Synthesis of N-C Atropisomeric Diamines | Creates steric hindrance to allow for the isolation of stable atropisomers. | nih.gov |
| (R)-tert-butyl sulfinyl on Naphthalene | Control of "Turbo Chirality" | The chiral auxiliary directs the stereochemical outcome of the synthesis. | nih.gov |
| N-(tert-butyl)-N-methylanilines | Chiral Ligands for Allylic Alkylation | The tert-butyl group contributes to the axial chirality around the C-N bond. | researchgate.net |
Role as Building Blocks for Complex Molecular Architectures
The rigid, aromatic structure of this compound makes it an excellent foundational unit, or building block, for the synthesis of larger, more intricate molecular frameworks. The methyl and tert-butyl groups, along with the hydrogen atoms on the naphthalene core, serve as handles for further chemical modification and extension.
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings. They are of significant interest for their unique electronic and photophysical properties. Substituted naphthalenes are common starting points for the synthesis of larger, custom-designed PAHs. researchgate.net
Methods such as transition metal-catalyzed C-H activation and annulation reactions are powerful tools for extending the aromatic system. For example, aryl ketones, including those based on a naphthalene core, can undergo tandem penta- and hexaannulation reactions to construct complex acenaphthylene-containing PAHs. nih.gov The synthesis of asymmetric arenes and various nanographene compounds can also originate from naphthalene-based precursors. google.com The presence of alkyl groups like methyl and tert-butyl on the starting naphthalene can influence the regioselectivity of these annulation reactions and modify the electronic properties of the resulting large-scale PAH.
The PAHs constructed from building blocks like this compound are not merely molecular curiosities; they are often precursors to specialized organic materials with applications in optoelectronics and materials science. researchgate.netnih.gov The electronic properties of PAHs, such as their HOMO-LUMO gaps, are highly dependent on their size, shape, and substitution pattern. researchgate.net
By strategically using substituted naphthalene precursors, chemists can fine-tune the characteristics of the resulting materials. For instance, acenaphthylene-containing PAHs are noted for their enhanced electron affinity, a desirable trait for organic functional materials. nih.gov The incorporation of specific substituents on the precursor, such as the tert-butyl group in this compound, can also enhance the solubility and processability of the final material without negatively impacting its electronic performance. Therefore, as a building block for complex PAHs, this compound serves as a precursor to these advanced materials.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-Aryl-2-naphthylamines |
| Di-tert-butyl azodicarboxylate |
| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |
| BINOL (1,1'-Bi-2-naphthol) |
| (R)-(1-(dimethylamino)ethyl)naphthalene |
| Diphenylphosphine |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity
The synthesis of polysubstituted naphthalenes with precise regiochemistry is a persistent challenge in organic chemistry. For 2-(tert-Butyl)-1-methylnaphthalene, direct synthesis is complicated by the challenge of controlling the position of substitution on the naphthalene (B1677914) core. Future research should focus on developing highly selective synthetic methodologies.
A promising approach involves the shape-selective alkylation of 1-methylnaphthalene (B46632) or methylation of 2-tert-butylnaphthalene (B3050793) using solid acid catalysts like zeolites. Research on the tert-butylation of naphthalene has demonstrated that zeolite catalysts, such as H-Mordenite (HM), can offer remarkable regioselectivity, favoring the formation of less sterically hindered isomers like 2,6-di-tert-butylnaphthalene (B165587). psu.edunih.gov The catalytic activity is highly dependent on reaction conditions, as shown in studies optimizing the tert-butylation of naphthalene over dealuminated H-Mordenite zeolites. psu.edupsu.edu
Table 1: Effect of Reaction Conditions on the Zeolite-Catalyzed tert-Butylation of Naphthalene Data adapted from studies on naphthalene tert-butylation, suggesting a framework for future studies on 1-methylnaphthalene.
| Catalyst | Alkylating Agent | Temperature (°C) | Naphthalene Conversion (%) | 2,6-isomer Yield (%) | 2,6/2,7 Isomer Ratio | Reference |
| H-Mordenite | tert-butanol (B103910) | 180 | High | 60 | >50 | psu.edunih.gov |
| HY(20) | tert-butanol | 160 | 45-52 | High β,β'-selectivity | Not specified | psu.edu |
| HY(6) | tert-butanol | 160 | 45-52 | High β,β'-selectivity | Not specified | psu.edu |
| HY(2.5) | tert-butanol | 160 | 1.5 | Low | Not specified | psu.edu |
Future work could explore modifying zeolite pore sizes or the acidity of catalysts to specifically favor the formation of the this compound isomer from 1-methylnaphthalene. bcrec.id This would involve a systematic study varying catalyst types (e.g., H-Mordenite, H-beta), reaction temperatures, and pressures to overcome the steric hindrance imposed by the C1-methyl group and achieve selective C2-alkylation.
In-depth Mechanistic Studies of Under-explored Reactions
The reactivity of this compound is largely uncharted territory. The steric strain between the peri-substituents could lead to unusual reaction pathways, including rearrangements and unexpected product distributions.
Mechanistic studies on electrophilic aromatic substitution (e.g., nitration, halogenation, acylation) would be particularly insightful. The combined directing effects of the electron-donating methyl and tert-butyl groups would favor substitution on the same ring, but the precise location will be influenced by severe steric hindrance. Wagner-Meerwein type rearrangements, often observed in reactions involving carbocation intermediates with neopentyl-like structures, could also occur under certain conditions. msu.edu
Furthermore, gas-phase reactions offer a window into the intrinsic reactivity of molecules. Mass spectrometric studies on 1- and 2-tert-butylnaphthalene have revealed that their fragmentation is dominated by the loss of a methyl radical to form stable tertiary carbocations, followed by complex rearrangements and the elimination of ethene. researchgate.net Similar investigations into this compound could elucidate how the additional methyl group influences these fragmentation pathways and potential hydrogen migrations between the substituents and the naphthalene core. researchgate.netresearchgate.net
Finally, the oxidation of the methyl group or the aromatic core presents another area for mechanistic exploration. Studies on the oxidation of 2-methyl-1-naphthol (B1210624) have evaluated multiple potential mechanisms, including radical autoxidation and spin-forbidden thermal reactions with molecular oxygen. researchgate.net Investigating the oxidation of this compound could reveal how the bulky tert-butyl group modifies these pathways, potentially enhancing stability against certain oxidative processes or favoring unique product outcomes.
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules where experimental data is scarce. iranchembook.irwordpress.com For this compound, computational modeling can provide crucial insights into its structure, stability, and reaction mechanisms.
Future computational studies should focus on:
Conformational Analysis: Determining the preferred orientation of the tert-butyl group relative to the methyl group and the naphthalene plane, and quantifying the strain energy associated with this sterically crowded arrangement.
Predicting Reactivity: Calculating electron density distributions and mapping the electrostatic potential to predict the most likely sites for electrophilic and nucleophilic attack. Analysis of the frontier molecular orbitals (HOMO and LUMO) can further refine these predictions. researchgate.net
Modeling Reaction Pathways: Simulating the transition states and intermediates for various reactions (e.g., electrophilic substitution, oxidation) to calculate activation energies and predict product ratios. researchgate.net This can guide the design of experiments by identifying the most feasible reaction conditions.
Stability of Isomers: Computational studies on extremely crowded naphthalenes have shown that severe steric strain can lead to significant distortion from planarity and, in extreme cases, a preference for non-aromatic Dewar isomers. acs.orgnih.gov DFT calculations could determine the energetic landscape of this compound and its isomers, confirming its stability as a normal arene and predicting the relative stabilities of other substitution patterns.
Table 2: Illustrative Computational Energy Predictions for Crowded Naphthalenes This table represents the type of data that could be generated for this compound to understand its stability relative to other isomers.
| Compound | Computational Method | Key Finding | Reference |
| 5,6,8-tri(tert-butyl)-1,2,3,4-tetraphenylnaphthalene | B3LYP/6-31G(d) | Naphthalene ground state is favored over Dewar isomer. | acs.orgnih.gov |
| 1,2,4-tri(tert-butyl)-...-norbornadienone | HF/3-21G | High activation energy (46 kcal/mol) for decarbonylation due to steric strain. | acs.orgnih.gov |
Exploration of Reactivity under Non-Classical Conditions
Investigating the reactivity of this compound under non-classical conditions—such as microwave irradiation, sonochemistry, and photochemistry—could unlock novel transformations that are inefficient under conventional thermal heating.
Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in some cases, improve product yields for reactions involving naphthalene derivatives. globalresearchonline.netjove.comntu.edu.sg The primary benefit is the rapid, uniform heating of the reaction mixture. ukm.my For a sterically hindered substrate like this compound, microwave heating could be particularly effective for driving reactions that have high activation energies.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Naphthalene Derivatives Data adapted from a study on thiourea (B124793) synthesis, illustrating the potential advantages of microwave irradiation.
| Method | Reaction Time | Product Yield (%) | Reference |
| Conventional Reflux | 6 hours | 31-82 | ukm.my |
| Microwave Irradiation | 5 minutes | 82-89 | ukm.my |
Future research could apply microwave-assisted techniques to electrophilic substitutions or metal-catalyzed cross-coupling reactions involving this compound.
Photochemical reactions could also provide access to unique reactivity. The absorption of UV light could promote the molecule to an excited state, enabling transformations not possible on the ground-state potential energy surface, such as cycloadditions or radical reactions initiated by homolytic bond cleavage. Similarly, sonochemistry, which uses ultrasound to induce acoustic cavitation, can create localized high-temperature and high-pressure zones, promoting novel chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
